2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a furan-2-ylmethyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through the condensation of a suitable chromone derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Furan-2-ylmethyl Group: This can be done via a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-d]pyrimidine core, potentially forming alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 2-(4-bromophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione may confer unique properties such as increased lipophilicity, enhanced biological activity, and improved metabolic stability compared to its chloro- and bromo- analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O4/c23-14-9-7-13(8-10-14)20-24-21-18(19(26)16-5-1-2-6-17(16)29-21)22(27)25(20)12-15-4-3-11-28-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGNTXFQOHBPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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